Haegtftsd, commonly referred to as HAEGT, is a peptide fragment derived from the glucagon-like peptide-1 (GLP-1). Specifically, it consists of the first five amino acid residues of the GLP-1 sequence: Histidine-Alanine-Glutamic acid-Glycine-Threonine. This compound plays a significant role in various biochemical applications, particularly in the study of diabetes and metabolic disorders due to its interaction with the dipeptidyl peptidase IV enzyme (DPP-IV) .
The synthesis of HAEGT typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for precise control over the sequence and purity of the peptide.
The molecular formula of HAEGT is , with a molecular weight of approximately 513.51 g/mol. The structure consists of a linear arrangement of amino acids linked by peptide bonds.
HAEGT undergoes several biochemical reactions primarily involving enzyme interactions. As a DPP-IV substrate, it can be hydrolyzed by this enzyme, which plays a critical role in glucose metabolism.
The reaction mechanism involves:
HAEGT's mechanism of action primarily revolves around its interaction with DPP-IV. By acting as a competitive inhibitor, it can modulate insulin secretion through incretin pathways.
The inhibition of DPP-IV by HAEGT results in increased levels of GLP-1 in circulation, which enhances insulin release from pancreatic beta cells and reduces glucagon secretion from alpha cells. This action contributes to better glycemic control in diabetic models .
HAEGT has various applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: